molecular formula C30H50O B1681680 Simiarenol CAS No. 1615-94-7

Simiarenol

Cat. No.: B1681680
CAS No.: 1615-94-7
M. Wt: 426.7 g/mol
InChI Key: XVXPXUMUGATHPD-JMJRLLIOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of simiarenol involves the cyclization of squalene, a linear triterpene, through the action of oxidosqualene cyclases (OSCs). This enzymatic process leads to the formation of various triterpene skeletons, including this compound . The specific reaction conditions for the synthesis of this compound include the use of organic solvents and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound is typically achieved through the extraction from natural sources, such as plants that contain high concentrations of this compound. The extraction process involves the use of solvents like hexane to isolate this compound from plant materials . Additionally, advancements in biotechnological methods, such as the use of genetically engineered microorganisms, are being explored to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Simiarenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and acetic anhydride for acetylation reactions .

Major Products Formed

The major products formed from the reactions of this compound include simiarenone, dihydrothis compound, and this compound acetate .

Properties

IUPAC Name

(3R,3aR,5aR,5bS,9S,11aS,11bR,13aS,13bR)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-19(2)20-9-12-23-27(20,5)15-17-30(8)24-13-10-21-22(11-14-25(31)26(21,3)4)28(24,6)16-18-29(23,30)7/h10,19-20,22-25,31H,9,11-18H2,1-8H3/t20-,22-,23-,24+,25+,27-,28+,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXPXUMUGATHPD-JMJRLLIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2C1(CCC3(C2(CCC4(C3CC=C5C4CCC(C5(C)C)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CC[C@@]4([C@@H]3CC=C5[C@H]4CC[C@@H](C5(C)C)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167162
Record name Simiarenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1615-94-7
Record name Simiarenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1615-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Simiarenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Simiarenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Simiarenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SIMIARENOL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of simiarenol?

A1: this compound has the molecular formula C30H50O and a molecular weight of 426.72 g/mol.

Q2: In which plant families is this compound commonly found?

A2: this compound has been isolated from various plant families, including Asteraceae, Guttiferae, Euphorbiaceae, and Cucurbitaceae, among others. [, , , ]

Q3: What are some plant species known to contain significant amounts of this compound?

A3: Some species known to contain appreciable amounts of this compound include Trema orientalis, Rhododendron simiarum, Ficus aurantiacea, Capparis decidua, Pterospermum truncatolobatum, Euphorbia aphylla, Ipomoea tricolor, Helicteres hirsuta, Imperata cylindrica, and Artemisia anomala. [, , , , , , , , , ]

Q4: Are there any specific plant parts where this compound accumulation is particularly high?

A4: this compound has been found in various plant parts, including leaves, stems, bark, and roots. For example, it has been isolated from the stem bark of Trema orientalis, the leaves of Ficus aurantiacea, and the aerial parts of Helicteres hirsuta. [, , ] The specific accumulation patterns might vary depending on the plant species and environmental factors.

Q5: What are the potential biological activities associated with this compound?

A5: While research is ongoing, this compound has shown potential in preliminary studies for various biological activities, including antioxidant, cytotoxic, and analgesic effects. [, , , ]

Q6: Has this compound demonstrated any activity against infectious diseases?

A7: While this compound itself has not been extensively studied for its activity against infectious diseases, some plants rich in this compound, like Euphorbia neriifolia, are traditionally used for such purposes. [] Further research is needed to understand if this compound contributes to these traditional uses.

Q7: Has this compound been investigated for its potential in pain management?

A8: One study showed that this compound isolated from Hyeronima alchorneoides leaves exhibited significant antinociceptive activity in mice, showing promising results in the writhing, formalin, capsaicin, and glutamate tests. [] This finding suggests potential applications in pain management, warranting further investigation.

Q8: Are there any known traditional medicinal uses of plants containing this compound?

A9: Yes, several plant species containing this compound have a history of use in traditional medicine. For instance, Trema orientalis is used traditionally to treat coughs, sore throats, asthma, and bronchitis. [] Leptadenia reticulata, another this compound-containing plant, has traditional uses as a revitalizing and rejuvenating agent. []

Q9: What spectroscopic techniques are commonly employed to identify and characterize this compound?

A10: Various spectroscopic techniques are crucial in identifying and characterizing this compound, including Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), Mass Spectrometry (MS), Ultraviolet-Visible Spectroscopy (UV), and X-ray crystallography. [, , ] These techniques provide valuable information about the compound's structure, functional groups, and purity.

Q10: What are the key challenges in developing this compound as a potential therapeutic agent?

A11: While promising, research on this compound is still in its early stages. Key challenges include:* Limited understanding of its mechanism of action: More research is needed to understand how this compound interacts with biological systems at a molecular level. []* Low bioavailability: Like many triterpenes, this compound might have low bioavailability, impacting its effectiveness. [, ]* Need for comprehensive toxicity studies: Thorough toxicological evaluations are essential to ensure the safety of this compound for potential therapeutic applications. []

Q11: What are the future directions for this compound research?

A11: Future research on this compound should focus on:

  • Elucidating detailed mechanisms of action: Understanding how this compound interacts with specific molecular targets is crucial for developing it as a therapeutic agent. []
  • Improving bioavailability: Investigating novel delivery systems and formulation strategies to enhance the bioavailability of this compound is crucial for its therapeutic application. [, ]
  • Conducting comprehensive preclinical studies: Rigorous in vitro and in vivo studies are needed to evaluate the efficacy and safety of this compound, paving the way for potential clinical trials. []

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